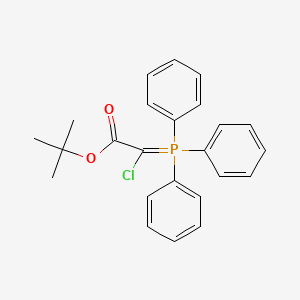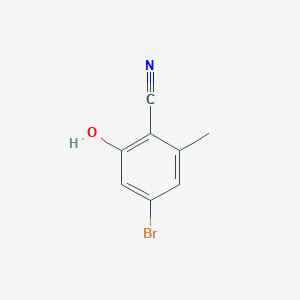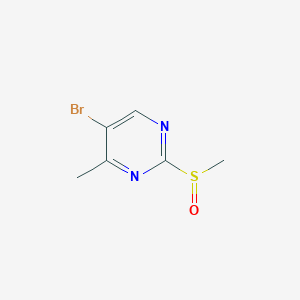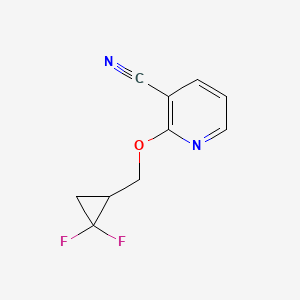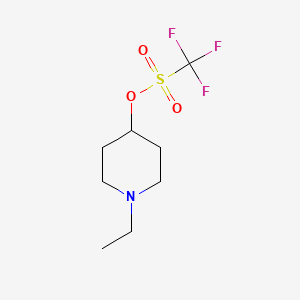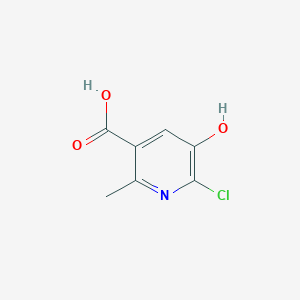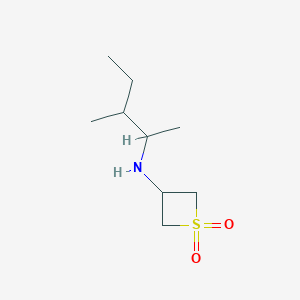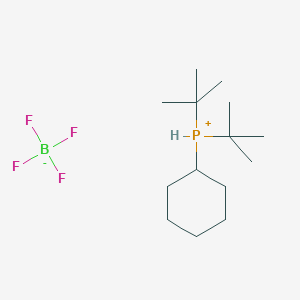
2-(3-(Thietan-3-ylamino)propoxy)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(Thietan-3-ylamino)propoxy)ethan-1-ol is a chemical compound with the molecular formula C8H17NO2S It is characterized by the presence of a thietane ring, which is a four-membered sulfur-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing thietanes is through the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes with sodium sulfide . The reaction conditions often involve the use of polar solvents and elevated temperatures to facilitate the formation of the thietane ring.
Industrial Production Methods
Industrial production of 2-(3-(Thietan-3-ylamino)propoxy)ethan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(Thietan-3-ylamino)propoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the amino group, converting it to different functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thietane ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
2-(3-(Thietan-3-ylamino)propoxy)ethan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(3-(Thietan-3-ylamino)propoxy)ethan-1-ol involves its interaction with molecular targets, such as enzymes or receptors. The thietane ring and amino group can form specific interactions with active sites, influencing the compound’s biological activity. Pathways involved may include sulfur metabolism and amino group modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thietan-3-ylamine: A simpler compound with a thietane ring and an amino group.
2-(Thietan-3-ylamino)ethanol: Similar structure but lacks the propoxy group.
Thietane-3-carboxylic acid: Contains a carboxyl group instead of an amino group.
Uniqueness
2-(3-(Thietan-3-ylamino)propoxy)ethan-1-ol is unique due to the combination of the thietane ring, amino group, and propoxy group. This combination provides distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C8H17NO2S |
|---|---|
Poids moléculaire |
191.29 g/mol |
Nom IUPAC |
2-[3-(thietan-3-ylamino)propoxy]ethanol |
InChI |
InChI=1S/C8H17NO2S/c10-3-5-11-4-1-2-9-8-6-12-7-8/h8-10H,1-7H2 |
Clé InChI |
DMFQBIIONVZZIU-UHFFFAOYSA-N |
SMILES canonique |
C1C(CS1)NCCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


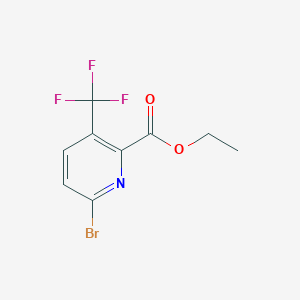
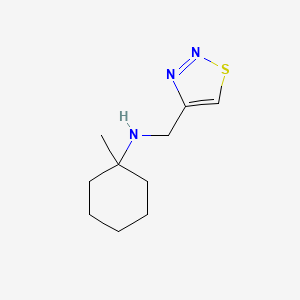
![7-Benzyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B15230722.png)
![5-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylicacid](/img/structure/B15230726.png)
![2-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)aceticacid](/img/structure/B15230728.png)
